![molecular formula C20H22N8O6 B1664196 2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid CAS No. 5939-37-7](/img/structure/B1664196.png)
2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid
Overview
Description
This compound, also known as 7-Hydroxymethotrexate, is a member of folic acids . It has been found to inhibit osteoclast proliferation, activation, and bone resorption function, and it can induce osteoclast apoptosis .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N8O6 . The InChI representation of the molecule isInChI=1S/C20H22N8O6/c1-28 (8-12-18 (32)26-16-14 (23-12)15 (21)25-20 (22)27-16)10-4-2-9 (3-5-10)17 (31)24-11 (19 (33)34)6-7-13 (29)30/h2-5,11H,6-8H2,1H3, (H,24,31) (H,29,30) (H,33,34) (H5,21,22,25,26,27,32)
.
Scientific Research Applications
7-Hydroxymethotrexate: A Comprehensive Analysis of Scientific Research Applications
Quantitative Determination in Erythrocytes: 7-Hydroxymethotrexate is utilized in developing quantitative determination methods for methotrexate and its metabolites in erythrocytes. These methods aim for high sensitivity, selectivity, and rapidity, which are crucial for accurate monitoring and assessment of treatment efficacy .
Monitoring Methotrexate Therapy: This compound plays a significant role in assays designed to monitor methotrexate levels post-administration, especially after high-dose treatments. It is essential to determine when to administer leucovorin, a folic acid analog, to counteract potential toxicity .
Pharmacokinetics and Metabolism Studies: 7-Hydroxymethotrexate is a key metabolite in pharmacokinetic studies, helping researchers understand the metabolism of methotrexate in the liver, intestine, and red blood cells. This knowledge is vital for optimizing dosing regimens and minimizing side effects .
Impact on Methotrexate Efficacy: Research has indicated that 7-hydroxy MTX can influence the effectiveness of methotrexate therapy. This is associated with its role in the excretion process of methotrexate, affecting polyglutamation and enzyme binding .
Mechanism of Action
Target of Action
7-Hydroxymethotrexate (7-OH-MTX) is the main metabolite following methotrexate (MTX) application in humans . The primary target of 7-Hydroxymethotrexate, like its parent compound Methotrexate, is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division .
Mode of Action
7-Hydroxymethotrexate inhibits dihydrofolate reductase, although it is much less active as an inhibitor compared to Methotrexate . By inhibiting this enzyme, 7-Hydroxymethotrexate disrupts the synthesis of nucleotides, thereby preventing cell division .
Biochemical Pathways
The major physiological interactions of Methotrexate, and by extension 7-Hydroxymethotrexate, include the folate pathway, adenosine, prostaglandins, leukotrienes, and cytokines . By inhibiting dihydrofolate reductase, these compounds disrupt the folate pathway, leading to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation .
Pharmacokinetics
Methotrexate is metabolized to 7-Hydroxymethotrexate by aldehyde oxidase . The rate of hydroxylation decreases with increased glutamate conjugation . Small amounts (<11%) of 7-Hydroxymethotrexate have been found in the urine of patients receiving high-dose Methotrexate therapy . The population clearance values for Methotrexate and 7-Hydroxymethotrexate are 4.6 and 3.0 l/h/m^2, respectively .
Result of Action
The inhibition of dihydrofolate reductase by 7-Hydroxymethotrexate leads to a decrease in purine and pyrimidine synthesis, which inhibits cell proliferation . This can have anti-inflammatory effects, particularly in cells like T-lymphocytes .
Action Environment
The action of 7-Hydroxymethotrexate can be influenced by various environmental factors. For instance, under acidic conditions, Methotrexate and 7-Hydroxymethotrexate can crystallize in the kidney tubules, leading to nephrotoxicity . Additionally, the bioactivity of 7-Hydroxymethotrexate polyglutamates is similar to that of Methotrexate polyglutamates, suggesting that liver function might influence the pharmacokinetics of these compounds .
properties
IUPAC Name |
2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O6/c1-28(8-12-18(32)26-16-14(23-12)15(21)25-20(22)27-16)10-4-2-9(3-5-10)17(31)24-11(19(33)34)6-7-13(29)30/h2-5,11H,6-8H2,1H3,(H,24,31)(H,29,30)(H,33,34)(H5,21,22,25,26,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HODZDDDNGRLGSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=C(N=C(N=C2NC1=O)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-[(2,4-diamino-7-oxo-8H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
CAS RN |
5939-37-7 | |
Record name | 7-Hydroxymethotrexate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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